6-methylthioguanine is a metabolite of thioguanine, a drug used in cancer chemotherapy. It has a role as a human xenobiotic metabolite. It is a member of 2-aminopurines and a thiopurine. It derives from a tioguanine.
6-Methylthioguanine
CAS No.: 1198-47-6
Cat. No.: VC21123146
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1198-47-6 |
---|---|
Molecular Formula | C6H7N5S |
Molecular Weight | 181.22 g/mol |
IUPAC Name | 6-methylsulfanyl-7H-purin-2-amine |
Standard InChI | InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) |
Standard InChI Key | YEGKYFQLKYGHAR-UHFFFAOYSA-N |
SMILES | CSC1=NC(=NC2=C1NC=N2)N |
Canonical SMILES | CSC1=NC(=NC2=C1NC=N2)N |
Introduction
Chemical Identity and Basic Properties
6-Methylthioguanine, also known as 2-amino-6-methylthiopurine, is a thiopurine derivative that serves as a metabolite of various therapeutic agents. It has a defined chemical identity with the CAS registry number 1198-47-6 and the empirical formula C₆H₇N₅S . In terms of physical appearance, it typically presents as an off-white crystalline powder with specific physicochemical characteristics that influence its biological behavior .
As a member of the 2-aminopurines and thiopurine family, 6-methylthioguanine contains a purine ring system modified with a methylthio group at the 6-position and an amino group at the 2-position. This structural configuration contributes to its unique biological properties and interactions within cellular systems .
Physical and Chemical Properties
The physical and chemical properties of 6-methylthioguanine provide insight into its behavior in biological systems and laboratory settings. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₆H₇N₅S |
Molecular Weight | 181.22 g/mol |
Physical Appearance | Off-white crystalline powder |
Melting Point | 235.5°C |
Density | 1.403 g/cm³ (estimate) |
Refractive Index | 1.4606 (estimate) |
Solubility | Slightly soluble in DMSO and methanol (with sonication); insoluble in water |
Recommended Storage | -20°C (freezer) |
Table 1: Physicochemical properties of 6-methylthioguanine
Biosynthesis and Metabolism
6-Methylthioguanine plays a crucial role in the metabolic pathway of thiopurine drugs, which are widely used in cancer chemotherapy and as immunosuppressants.
Formation in Biological Systems
In biological systems, 6-methylthioguanine is generated through the methylation of 6-thioguanine (SG), a process catalyzed by the enzyme thiopurine methyl transferase (TMPT) . This enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine to the S⁶ position of 6-thioguanine in DNA, resulting in the formation of S⁶-methylthioguanine (S⁶mG) . This methylation represents a critical step in the metabolism of thiopurine drugs and contributes to both their therapeutic effects and potential toxicity.
Research has demonstrated that when cells are treated with 6-thioguanine, a small percentage of the incorporated 6-thioguanine in genomic DNA undergoes methylation to form 6-methylthioguanine . This conversion has significant implications for the mutagenic and cytotoxic properties of thiopurine drugs in clinical applications.
Biological Activity and Mechanisms
The biological activity of 6-methylthioguanine is characterized by its effects on DNA replication, transcription, and cellular metabolism, which collectively contribute to its mutagenic and potentially cytotoxic properties.
Mutagenic Properties
One of the most significant aspects of 6-methylthioguanine is its pronounced mutagenic activity. Research has demonstrated that 6-methylthioguanine induces mutations in human cells at substantially higher frequencies than its parent compound, 6-thioguanine. Specifically, studies have shown that 6-methylthioguanine results in G→A transitions at frequencies of approximately 39%, compared to only 8% for 6-thioguanine .
This heightened mutagenic potential is attributed to its ability to direct the misincorporation of thymine during DNA replication, leading to the formation of mismatched base pairs that can become fixed as mutations during subsequent rounds of replication . These findings provide significant evidence for mutation induction as a potential carcinogenic mechanism associated with chronic thiopurine intervention.
Comparison of Biological Effects
The table below summarizes the comparative biological effects of 6-methylthioguanine and its parent compound, 6-thioguanine:
Biological Effect | 6-Thioguanine (SG) | 6-Methylthioguanine (S⁶mG) |
---|---|---|
G→A Mutation Frequency | ~8% | ~39% |
Effect on Transcription | Minimal | Strong mutagenic and inhibitory effects |
Recognition by MMR Proteins | SG:T mispair readily recognized | S⁶mG:T mispair less efficiently recognized |
DNA Replication Impact | Does not significantly block replication | Does not significantly block replication |
Table 2: Comparison of biological effects between 6-thioguanine and 6-methylthioguanine
Therapeutic Relevance
The role of 6-methylthioguanine in therapeutic contexts is primarily linked to its relationship with thiopurine drugs, which have been used in clinical settings for decades.
Relationship to Thiopurine Therapy
Thiopurine drugs, including 6-thioguanine, 6-mercaptopurine, and azathioprine, have been approved by the FDA since the 1950s for treating various conditions including acute lymphoblastic leukemia and chronic inflammatory diseases . The formation of 6-methylthioguanine as a metabolite of these drugs has significant implications for their efficacy and safety profiles.
The cytotoxic effects of thiopurine drugs on cancer cells are partially attributed to the incorporation of their metabolites, including 6-thioguanine and subsequently 6-methylthioguanine, into DNA . This incorporation leads to DNA damage, disruption of normal cellular processes, and ultimately cell death. The mutagenic properties of 6-methylthioguanine may contribute to the long-term risks associated with thiopurine therapy, including an increased risk of therapy-related cancers .
Clinical Monitoring and Personalized Therapy
Understanding the metabolism of thiopurine drugs to 6-methylthioguanine has important clinical implications, particularly in terms of drug dosing and patient monitoring. The enzyme responsible for this conversion, thiopurine methyl transferase (TPMT), exhibits genetic polymorphisms that affect its activity . Approximately 0.3% of people are homozygous for nonfunctional TPMT alleles, making them susceptible to severe and potentially fatal thiopurine-induced hematologic toxicity .
Research Applications
6-Methylthioguanine serves several important roles in scientific research across multiple disciplines.
As a Reference Compound
As a metabolite of clinically important thiopurine drugs, 6-methylthioguanine functions as a valuable reference compound in analytical chemistry and pharmacokinetic studies. Its deuterated analog, 6-methylthioguanine-d3, is particularly useful in quantitative analyses as an internal standard .
In Neuropharmacology
Beyond its relevance to cancer therapy, 6-methylthioguanine has been used with other 6-position carbon analogues to study brain-specific diazepam binding . This application highlights the compound's utility in neuropharmacological research and expands its significance beyond cancer and immunology.
In Cancer Research
The notable mutagenic properties of 6-methylthioguanine make it an important compound in cancer research, particularly in studies investigating the mechanisms of drug-induced mutagenesis and carcinogenesis. The finding that chronic exposure to thiopurines and their metabolites, including 6-methylthioguanine, is associated with an increased risk of various types of cancer has stimulated research into the molecular mechanisms underlying this association .
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